molecular formula C15H12N4O3 B3953480 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

2-(7-nitro-2,1,3-benzoxadiazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3953480
M. Wt: 296.28 g/mol
InChI Key: YJMKHHASBLNKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-nitro-2,1,3-benzoxadiazol-4-yl)-1,2,3,4-tetrahydroisoquinoline, commonly known as NTI, is a fluorescent compound that has been used in scientific research for various applications. NTI has unique properties that make it a useful tool for studying biological systems.

Scientific Research Applications

NTI has been used in a variety of scientific research applications, including the study of G protein-coupled receptors (GPCRs), which are involved in cell signaling pathways. NTI has been used as a fluorescent ligand to study the binding and activation of GPCRs, as well as the trafficking and internalization of receptors. NTI has also been used in the study of ion channels, which are involved in the regulation of membrane potential and cellular signaling.

Mechanism of Action

NTI acts as a fluorescent probe that can be used to monitor changes in the conformation and activity of proteins. NTI binds to proteins through non-covalent interactions, such as hydrogen bonding and van der Waals forces. The fluorescence of NTI is sensitive to changes in its environment, such as changes in pH or the presence of other molecules. This property makes NTI a useful tool for studying the conformational changes and activity of proteins.
Biochemical and Physiological Effects
NTI does not have any known biochemical or physiological effects on living organisms. It is used solely as a research tool and has not been approved for any medical or therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of NTI is its high fluorescence quantum yield, which makes it a sensitive probe for monitoring changes in protein conformation and activity. NTI is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of NTI is its relatively low photostability, which can limit its usefulness in long-term experiments or experiments that require prolonged exposure to light.

Future Directions

There are many potential future directions for research using NTI. One area of research is the development of new fluorescent probes that are more photostable than NTI. Another area of research is the application of NTI in the study of protein-protein interactions, which are involved in many cellular processes. NTI may also be useful in the study of protein folding and misfolding, which are implicated in many diseases, including Alzheimer's and Parkinson's disease. Finally, NTI may be useful in the development of new therapeutics that target GPCRs or ion channels.

properties

IUPAC Name

7-(3,4-dihydro-1H-isoquinolin-2-yl)-4-nitro-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-19(21)13-6-5-12(14-15(13)17-22-16-14)18-8-7-10-3-1-2-4-11(10)9-18/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMKHHASBLNKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC=C(C4=NON=C34)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(7-nitro-2,1,3-benzoxadiazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
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2-(7-nitro-2,1,3-benzoxadiazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
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2-(7-nitro-2,1,3-benzoxadiazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
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2-(7-nitro-2,1,3-benzoxadiazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
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2-(7-nitro-2,1,3-benzoxadiazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
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2-(7-nitro-2,1,3-benzoxadiazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.